N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a benzodioxine ring fused with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps:
Formation of the Benzodioxine Ring: The initial step involves the formation of the benzodioxine ring. This can be achieved by reacting catechol with an appropriate aldehyde under acidic conditions to form the benzodioxine structure.
Introduction of the Sulfonamide Group: The next step involves the introduction of the sulfonamide group. This can be done by reacting the benzodioxine intermediate with chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide.
Attachment of the Chlorophenyl and Methoxyethyl Groups: The final step involves the attachment of the 2-(2-chlorophenyl)-2-methoxyethyl group. This can be achieved through a series of substitution reactions, where the appropriate halogenated precursors are reacted with the benzodioxine-sulfonamide intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial reactors and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as thiols, amines, basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Thiol-substituted or amine-substituted derivatives.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its sulfonamide group, which is known for its antibacterial and antifungal properties.
Biological Research: It is used in biological studies to investigate its effects on various biological pathways and its potential as a bioactive molecule.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in organic synthesis.
Industrial Applications: It is used in the development of new materials and chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biological processes. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide: shares similarities with other sulfonamide compounds such as:
Uniqueness
Structural Uniqueness: The presence of the benzodioxine ring fused with the sulfonamide group makes this compound unique compared to other sulfonamides.
Biological Activity: Its potential biological activities, such as enzyme inhibition and receptor modulation, distinguish it from other sulfonamide compounds.
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S/c1-22-17(13-4-2-3-5-14(13)18)11-19-25(20,21)12-6-7-15-16(10-12)24-9-8-23-15/h2-7,10,17,19H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWOOBDOCQADHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC2=C(C=C1)OCCO2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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